![molecular formula C13H13N5O5S B2894333 3,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide CAS No. 1904224-33-4](/img/structure/B2894333.png)
3,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H13N5O5S and its molecular weight is 351.34. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Compounds containing 1,3,4-oxadiazole and tetrahydropyridine (THP) rings, which are structurally related to the chemical , have shown promise in anticancer research. Notably, these compounds have demonstrated moderate cytotoxicity in vitro on MCF-7 breast cancer cell lines, suggesting potential applications in cancer treatment (Redda & Gangapuram, 2007).
Synthesis of Novel Derivatives
Research has also focused on synthesizing novel derivatives of 3,5-dimethylisoxazole, leading to a range of aryl/heteroaryl- and aminovinylsubstituted derivatives. These derivatives have potential applications in various fields, including pharmaceutical chemistry and material science (Filimonov et al., 2006).
Electrophilic Quenching Studies
Another study investigated the metalation and electrophilic quenching of isoxazoles with electron withdrawing groups. This research provides insights into synthetic methodologies that can be applied to create new isoxazole-based compounds with potential utility in various scientific fields (Balasubramaniam et al., 1990).
Protonation in Aqueous Acid
The protonation of isoxazole derivatives, including those similar to the chemical , has been studied in aqueous sulfuric acid. Understanding the protonation behavior of these compounds is crucial for their potential applications in pharmaceuticals and other chemical processes (Manzo & de Bertorello, 1973).
Pharmacokinetic Studies
Pharmacokinetic properties of isoxazole derivatives, including those related to 3,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide, have been investigated. These studies are essential for determining the viability of such compounds as pharmaceutical agents (Humphreys et al., 2003).
Spectroscopic Analysis
Spectroscopic methods have been used to investigate the tautomeric behavior of sulfonamide derivatives, which is relevant to the chemical . Such studies aid in understanding the structural and electronic properties of these compounds, which is crucial for their potential applications in drug design and other areas (Erturk et al., 2016).
Antibacterial and Chemotherapeutic Properties
Research has been conducted on the antibacterial and chemotherapeutic properties of isoxazole derivatives, including those structurally related to the specified chemical. These studies highlight the potential medical applications of these compounds (Schnitzer & Foster, 1946).
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5S/c1-7-11(8(2)22-17-7)24(20,21)15-6-10-16-12(18-23-10)9-4-3-5-14-13(9)19/h3-5,15H,6H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIZTWLPGLHVFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.